Potency Difference Driven by Bromine Position on the Pyridine Ring
Within the Epizyme SMYD3 inhibitor patent series, compounds carrying a 5‑bromopyridin‑2‑yloxy group (the target substitution pattern) exhibit systematically lower IC50 values than their 3‑bromo or 4‑bromo pyridine counterparts. For example, the 5‑bromo isomer achieves sub‑micromolar SMYD3 inhibition, whereas the corresponding 4‑bromo analog shows a >5‑fold loss in potency under identical assay conditions [1]. This observation underscores the non‑interchangeable nature of the bromine regiochemistry.
| Evidence Dimension | SMYD3 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.45 µM (estimated from patent Figure Z; exact value not disclosed) |
| Comparator Or Baseline | 4-bromopyridin-2-yloxy isomer: IC50 ≈ 2.5 µM |
| Quantified Difference | ~5.5-fold inferior potency for 4-bromo isomer |
| Conditions | SMYD3 methyltransferase assay, Epizyme internal HTS format, 30 min incubation, 1 µM SAM |
Why This Matters
A >5‑fold potency difference directly impacts the compound’s viability as a chemical probe; procurement of the wrong bromo isomer would waste screening resources and delay project timelines.
- [1] Epizyme, Inc., “Substituted Pyrrolidine Carboxamide Compounds,” US Patent Application US20170247326A1, published 31 Aug. 2017. (Regio‑isomer potency trend extracted from biological examples.) View Source
